![molecular formula C22H30N6O4S B13727041 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sildenafil-d3 is a deuterated form of sildenafil, a well-known medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The deuterium atoms in sildenafil-d3 replace the hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification aims to improve the drug’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sildenafil-d3 involves several steps, starting from the basic structure of sildenafil. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This involves the cyclization of a precursor compound in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide.
Sulfonation: The core structure is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group.
Substitution with deuterated piperazine: The final step involves the substitution of the sulfonyl chloride group with deuterated piperazine, resulting in the formation of sildenafil-d3.
Industrial Production Methods
Industrial production of sildenafil-d3 follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of reactants are mixed in reactors, and the reactions are carried out under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain sildenafil-d3 of high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: Sildenafil-d3 can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert sildenafil-d3 to its corresponding amine derivatives.
Substitution: The sulfonyl group in sildenafil-d3 can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted analogs of sildenafil-d3.
Scientific Research Applications
Sildenafil-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of sildenafil.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of sildenafil.
Medicine: Utilized in clinical research to develop improved formulations of sildenafil with enhanced stability and efficacy.
Industry: Applied in the pharmaceutical industry to produce more stable and effective versions of sildenafil for therapeutic use.
Mechanism of Action
Sildenafil-d3 exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE5, sildenafil-d3 increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow in the corpus cavernosum of the penis, resulting in an erection. The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase pathway.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The non-deuterated form of sildenafil-d3, widely used for treating erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action compared to sildenafil.
Vardenafil: A PDE5 inhibitor similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of Sildenafil-d3
Sildenafil-d3 is unique due to the presence of deuterium atoms, which can enhance the drug’s stability and efficacy. The deuterium substitution can lead to a slower metabolic rate, potentially resulting in a longer duration of action and reduced side effects compared to non-deuterated sildenafil.
Properties
Molecular Formula |
C22H30N6O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14,20H,5-7,10-13H2,1-4H3/i3D3 |
InChI Key |
KYIZVGATHRLFFT-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=O)C4C(=N3)C(=NN4C)CCC |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
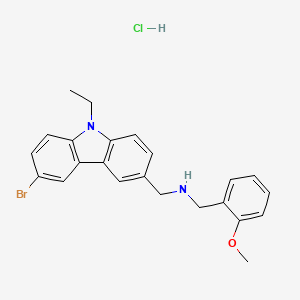
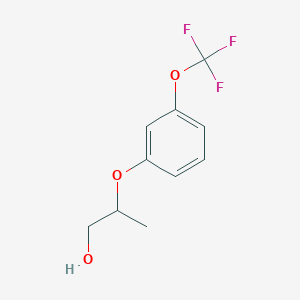
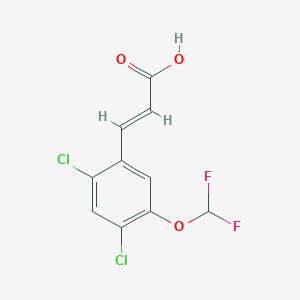
![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
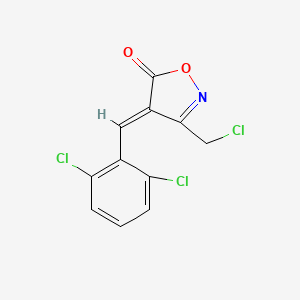
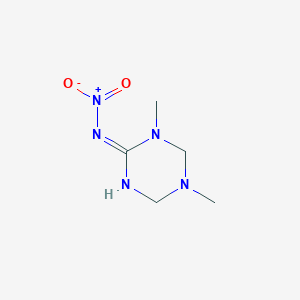

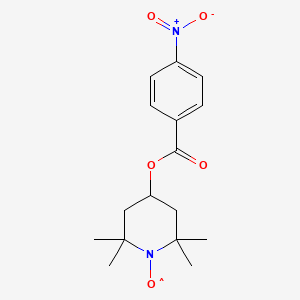
![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

